molecular formula C10H12BrN3S B15271597 N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine

N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B15271597
M. Wt: 286.19 g/mol
InChI Key: JAVCPAYWPUHMGJ-UHFFFAOYSA-N
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Description

N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry and drug discovery. This molecule features a hybrid scaffold combining a 5-bromothiophene moiety with a 1-methyl-1H-pyrazol-3-amine group. The presence of the bromothiophene unit is a common structural feature in compounds studied for their potential biological activities and their utility in further synthetic elaboration, such as in metal-catalyzed cross-coupling reactions . Similarly, the 1-methyl-1H-pyrazol-3-amine (also known as 3-amino-5-methylpyrazole) component is a well-known biochemical reagent and versatile building block used in life science research . Compounds with related pyrazolamine structures have been identified as inhibitors of various kinase targets, such as proto-oncogene tyrosine-protein kinase Src, Glycogen synthase kinase-3 beta, and Aurora kinase C, highlighting the potential of this chemotype in probing biochemical pathways . The specific stereochemistry introduced by the chiral center at the ethyl linker in this molecule may offer a distinct binding profile and selectivity, making it a valuable candidate for hit-to-lead optimization programs. This product is intended for research and development purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H12BrN3S

Molecular Weight

286.19 g/mol

IUPAC Name

N-[1-(5-bromothiophen-2-yl)ethyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C10H12BrN3S/c1-7(8-3-4-9(11)15-8)12-10-5-6-14(2)13-10/h3-7H,1-2H3,(H,12,13)

InChI Key

JAVCPAYWPUHMGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Br)NC2=NN(C=C2)C

Origin of Product

United States

Preparation Methods

Bromination of Thiophene Precursors

The synthesis begins with the bromination of a thiophene derivative to introduce the bromine atom at the 5-position of the heterocyclic ring. This step is critical for subsequent functionalization.

Reagents and Conditions

  • Substrate : 2-Ethylthiophene or analogous thiophene derivatives.
  • Brominating Agent : N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) or dichloromethane (DCM).
  • Catalyst : Azobisisobutyronitrile (AIBN) or light-induced radical initiation.
  • Temperature : 0–25°C, with reaction times ranging from 4–12 hours.

Mechanistic Insights
Bromination proceeds via a radical mechanism, where NBS generates bromine radicals that abstract hydrogen from the thiophene ring, followed by bromine atom addition. Regioselectivity is controlled by the electron-donating ethyl group, directing bromination to the 5-position.

Yield and Purity

  • Yield : 70–85% after column chromatography.
  • Purity : >95% (HPLC).

Ethylation and Intermediate Formation

The brominated thiophene is functionalized with an ethyl group to form the intermediate 1-(5-bromothiophen-2-yl)ethanol.

Synthetic Route

  • Substrate : 5-Bromo-2-thiophenecarbaldehyde.
  • Reagent : Ethylmagnesium bromide (Grignard reagent) in anhydrous diethyl ether.
  • Conditions : Dropwise addition at -10°C, followed by warming to room temperature.
  • Workup : Quenching with ammonium chloride and extraction with ethyl acetate.

Key Observations

  • The Grignard reaction introduces the ethyl group with high stereochemical control.
  • Intermediate alcohol is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane.

Optimization Challenges

  • Moisture sensitivity necessitates inert atmospheres.
  • Over-oxidation must be mitigated by precise stoichiometry.

Coupling with 1-Methyl-1H-Pyrazol-3-Amine

The final step involves coupling the ethylated thiophene intermediate with 1-methyl-1H-pyrazol-3-amine.

Reaction Conditions

  • Coupling Method : Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.
  • Catalyst : Palladium acetate (Pd(OAc)₂) with Xantphos ligand.
  • Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
  • Temperature : 90–95°C for 12–15 hours.

Mechanistic Pathway
In the Buchwald-Hartwig variant, palladium facilitates oxidative addition to the bromothiophene, followed by amine coordination and reductive elimination to form the C–N bond.

Yield and Scalability

  • Lab-Scale Yield : 60–75% after recrystallization.
  • Industrial Adaptations : Continuous flow reactors reduce reaction times to 2–4 hours, improving throughput.

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost efficiency and environmental sustainability.

Key Innovations

  • Continuous Flow Reactors : Enhance heat transfer and reduce side reactions.
  • Solvent Recycling : DMF recovery systems minimize waste.
  • Crystallization Techniques : Anti-solvent addition (e.g., water/isopropanol) yields >99% purity.

Process Metrics

Parameter Lab Scale Industrial Scale
Reaction Time 12–15 h 2–4 h
Yield 60–75% 85–90%
Purity (HPLC) >95% >99%
Solvent Consumption (L/kg) 50 15

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, thiophene), 6.15 (s, 1H, pyrazole), 3.85 (s, 3H, N–CH₃).
  • LC-MS : m/z 286.1 [M+H]⁺.

Thermal Properties

  • Melting Point : 128–130°C (decomposition observed above 150°C).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Radical Bromination High regioselectivity Requires toxic initiators (AIBN)
Grignard Ethylation Stereochemical control Moisture-sensitive conditions
Buchwald-Hartwig Efficient C–N coupling High catalyst costs

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The brominated thiophene ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: De-brominated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound that combines a bromothiophene moiety with a pyrazole amine, making it of interest in medicinal chemistry and material science. The compound has a molecular weight of approximately 286.19 g/mol. The combination of the bromothiophene and pyrazole structures gives it unique electronic and steric properties, which enhances its utility in both synthetic chemistry and biological applications compared to similar compounds.

Scientific Applications

  • Medicinal Chemistry this compound exhibits promising biological activities and has been investigated for a number of applications:
  • As an inhibitor or modulator of enzymes and receptors due to the brominated thiophene ring's ability to interact with molecular targets.
  • influencing activity against various biological targets based on its unique structure.

Synthesis

The synthesis of this compound typically involves several key reactions:

  • Bromination of thiophene. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of thiophene.
  • Coupling with ethyl and pyrazole derivatives under controlled conditions to form the desired compound.

Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for commercial applications.

Structural and Physical Properties

  • Molecular Formula: C10H12BrN3SC_{10}H_{12}BrN_3S
  • Molecular Weight: 286.19 g/mol
  • IUPAC name: this compound
  • Synonyms: this compound, n-(1-(5-Bromothiophen-2-yl)ethyl)-1-methyl-1h-pyrazol-3-amine

Related Compounds

Compound NameUnique Features
N-[1-(5-bromothiophen-2-yl)methyl]-1-methylpyrazoleLacks ethyl group; different reactivity profile
5-bromothiophene-2-carbaldehydeAldehyde functional group; used as an intermediate
1-methyl-1H-pyrazol-4-amineSimple pyrazole structure without thiophene moiety

Mechanism of Action

The mechanism of action of N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazole ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Halogen Position Key Substituents Biological Activity (if reported)
Target Compound C₁₀H₁₃BrN₃S 287.20 g/mol 5-Bromo (thiophene) Ethyl linker, 1-methylpyrazole Not reported
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine C₉H₁₀ClN₃S 227.71 g/mol 3-Chloro (thiophene) Methylene linker, 5-methylpyrazole Not reported
N-[(4-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine C₉H₁₀BrN₃S 260.16 g/mol 4-Bromo (thiophene) Methylene linker Not reported
N-(3,5-di-t-butyl-4-hydroxyphenyl)-...-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide C₃₄H₃₆N₄O₄S 596.25 g/mol 5-Bromo (thiophene) Carboxamide, bulky aryl groups Anticancer activity

Discussion of Key Findings

  • Halogen Position : Bromine at the 5-position (target compound) versus 4-position () alters electronic effects, with 5-bromo likely enhancing resonance stabilization in the thiophene ring.
  • Linker Flexibility : Ethyl linkers (target compound) may offer greater conformational flexibility compared to methylene linkers (), impacting binding kinetics.
  • Biological Implications : The anticancer activity of ’s compound suggests bromothiophene-pyrazole hybrids warrant further investigation for oncology applications.

Biological Activity

N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN3S, with a molecular weight of approximately 286.19 g/mol. The compound features a unique structure that combines a bromothiophene moiety with a pyrazole amine, which contributes to its distinct electronic properties.

PropertyDetails
Molecular FormulaC10H12BrN3S
Molecular Weight286.19 g/mol
IUPAC NameThis compound
Canonical SMILESCCN1C=C(C=N1)NCC2=CC=C(S2)Br

Anti-Proliferative Activity

Research has indicated that this compound exhibits promising anti-proliferative activity against various cancer cell lines, including:

  • Hepatocellular carcinoma (HepG2)
  • Breast cancer (MCF-7)

In vitro studies have shown that related pyrazole derivatives demonstrate potent anti-cancer effects, with IC50 values often below 25 μM. The effectiveness of these compounds is influenced by the nature of substituents on the pyrazole ring, particularly modifications at specific positions which can significantly enhance anti-proliferative potency .

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the compound may interact with specific biological targets such as enzymes and receptors involved in cancer progression. The presence of both bromothiophene and pyrazole functionalities is thought to facilitate these interactions, leading to modulation of key biological pathways .

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For instance:

ModificationEffect on Activity
Substituents on Pyrazole RingAltered anti-proliferative potency
Position 4 ModificationsSignificant impact on effectiveness

Research indicates that optimizing the substituents on the pyrazole ring can lead to compounds with improved selectivity and potency against cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their potential therapeutic applications:

  • Anti-Cancer Studies : A series of pyrazole derivatives were tested for anti-cancer activity against HepG2 and MCF-7 cell lines using the MTT assay. Results indicated that certain derivatives exhibited IC50 values under 25 μM, demonstrating significant potential as anti-cancer agents .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that certain structural features are crucial for binding affinity to target proteins involved in cancer signaling pathways .
  • Comparative Analysis : The compound was compared with other similar pyrazole derivatives, highlighting its unique electronic properties imparted by the bromothiophene moiety, which may enhance its biological interactions compared to compounds lacking this feature .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the 5-bromothiophene core. Key steps include nucleophilic substitution for bromine retention, followed by coupling with a pyrazole-amine derivative. Temperature control (0–5°C for bromothiophene reactions) and inert atmospheres (argon/nitrogen) are critical to minimize side reactions. Yield optimization may require stoichiometric adjustments of alkylating agents (e.g., 1-methyl-1H-pyrazol-3-amine) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H/¹³C for functional group verification), High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% recommended). For crystallinity evaluation, X-ray Diffraction (XRD) with SHELXL software can resolve stereochemical ambiguities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Begin with antimicrobial susceptibility testing (e.g., MIC against Gram-positive/negative bacteria) using broth microdilution. For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293). Dose-response curves (1–100 µM) and positive controls (e.g., ciprofloxacin) ensure reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodology : Conduct meta-analysis of dose-dependent responses, factoring in assay conditions (e.g., pH, serum content). Validate inconsistencies using orthogonal assays (e.g., fluorescence-based enzymatic inhibition vs. radiometric methods). Statistical tools like ANOVA with post-hoc Tukey tests can identify significant outliers .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodology : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Modify substituents (e.g., ethyl → propyl groups) to reduce metabolic degradation. Molecular dynamics simulations (AMBER/CHARMM) predict susceptibility to hydrolysis at the pyrazole-thiophene junction .

Q. How can crystallographic data improve understanding of its binding interactions?

  • Methodology : Co-crystallize the compound with target proteins (e.g., kinases) and solve structures using SHELXD/SHELXE for phase determination. Refinement via SHELXL (anisotropic displacement parameters, R-factor < 0.05) identifies key hydrogen bonds/π-π interactions. Compare with analogs (e.g., 5-fluoro-thiophene derivatives) to map SAR .

Q. What computational approaches predict its pharmacokinetic properties?

  • Methodology : Use SwissADME for logP (lipophilicity), BBB permeability, and CYP450 metabolism predictions. Molecular docking (AutoDock Vina) against PDB targets (e.g., 6K6) prioritizes lead optimization. Validate in vitro with Caco-2 permeability assays and hepatic microsome stability tests .

Comparative Analysis Table

Structural Feature Impact on Bioactivity Key Reference
5-Bromothiophene moietyEnhances electrophilic reactivity; antimicrobial
N-MethylpyrazoleReduces metabolic oxidation; improves solubility
Ethyl linkerBalances rigidity/flexibility for target binding

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